molecular formula C9H13NO2 B1276383 (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol CAS No. 46032-98-8

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Cat. No.: B1276383
CAS No.: 46032-98-8
M. Wt: 167.2 g/mol
InChI Key: JUCGVCVPNPBJIG-RKDXNWHRSA-N
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Description

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its two chiral centers, making it optically active. It is commonly used as a building block in the synthesis of more complex molecules and has applications in pharmaceuticals and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol typically involves the reduction of the corresponding nitro compound or the amino alcohol. One common method includes the catalytic hydrogenation of 2-nitro-1-phenyl-1,3-propanediol using a palladium catalyst under hydrogen gas. Another approach involves the reduction of 2-nitro-1-phenyl-1,3-propanediol with sodium borohydride in the presence of a suitable solvent.

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity. The choice of catalyst and solvent is crucial for the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of various amino alcohol derivatives.

    Substitution: Formation of ethers or esters depending on the substituent.

Scientific Research Applications

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site and preventing substrate access. It may also interact with proteins, altering their conformation and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
  • (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-1-methoxypropan-2-ol
  • (1S,2S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-ethoxypropan-2-ol

Comparison: (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Compared to its enantiomer (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, it may exhibit different biological activities and interactions. The presence of the phenyl group also differentiates it from other similar compounds, influencing its reactivity and applications.

Properties

IUPAC Name

(1R,2R)-2-amino-1-phenylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCGVCVPNPBJIG-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46032-98-8
Record name (1R,2R)-2-Amino-1-phenyl-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46032-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-phenyl-1,3-propanediol, threo-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046032988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [R(R*,R*)]-2-amino-1-phenylpropane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.120
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-AMINO-1-PHENYL-1,3-PROPANEDIOL, THREO-(-)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of (1R,2R)-2-amino-1-phenylpropane-1,3-diol in organic synthesis?

A1: (1R,2R)-2-amino-1-phenylpropane-1,3-diol serves as a key starting material for synthesizing various chiral compounds. It is particularly useful in the following applications:

  • Synthesis of chiral oxazaborolidines: This compound acts as a precursor for chiral oxazaborolidines, which function as catalysts in the enantioselective reduction of aromatic ketones to chiral secondary alcohols. []
  • Synthesis of modified nucleosides: Researchers have utilized (1R,2R)-2-amino-1-phenylpropane-1,3-diol to create a fluorine-substituted puromycin derivative. This derivative helps investigate the mechanism of ribosome-catalyzed peptide bond formation. []
  • Synthesis of (S,S)-reboxetine: This compound serves as a starting point in two distinct synthetic routes for producing (S,S)-reboxetine, a norepinephrine reuptake inhibitor. One approach uses it to construct the core structure through rearrangement reactions, while another utilizes it to introduce specific substituents. []

Q2: Can you explain the stereospecific rearrangement of (1R,2R)-2-amino-1-phenylpropane-1,3-diol derivatives?

A2: Researchers observed that linear β-amino alcohols derived from (1R,2R)-2-amino-1-phenylpropane-1,3-diol undergo a stereospecific rearrangement in the presence of trifluoroacetic anhydride and triethylamine. [] This reaction proceeds through an aziridinium intermediate, resulting in the formation of specific stereoisomers of the rearranged product. This approach is particularly valuable for synthesizing molecules with defined stereochemistry, which is crucial for their biological activity.

Q3: How is (1R,2R)-2-amino-1-phenylpropane-1,3-diol used in analytical chemistry?

A3: (1R,2R)-2-amino-1-phenylpropane-1,3-diol has been successfully used as an internal standard in the chiral separation and determination of alprenolol enantiomers by capillary electrophoresis. [] Its inclusion allows for accurate quantification of alprenolol enantiomers in complex mixtures, such as rat serum.

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